2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine

Übersicht

Beschreibung

2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is a chemical compound with the molecular formula C8H10ClNS . It’s a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is 187.69 . It’s a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

The compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit tumor cell growth inhibition activities. These activities have been assessed in vitro on various human tumor cell lines, including breast adenocarcinoma (MCF-7), showcasing its potential as an anti-cancer agent .

Synthesis of Cytotoxic Compounds

Researchers have synthesized derivatives of 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine that have shown cytotoxic potency on a panel of human cancer cell lines. The structure-activity relationship of these compounds provides insights into their antitumor activity, highlighting their importance in medicinal chemistry .

Material Science Applications

Thiophene derivatives, including those derived from the compound , have found applications in material science due to their interesting electronic properties. These properties make them suitable for use in organic semiconductors and conducting polymers .

Anti-Microbial Properties

The compound has been part of the synthesis process for molecules with anti-microbial properties. This includes the development of new structural prototypes with effective pharmacological activity against various microbial strains .

Kinase Inhibition

Kinases are critical enzymes involved in numerous cellular processes. Derivatives of 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine have been investigated for their kinase inhibiting properties, which is significant for the treatment of diseases like cancer .

Anti-Inflammatory and Anti-Psychotic Effects

The compound has been used to create molecules with anti-inflammatory and anti-psychotic effects. These effects are crucial for the treatment of chronic inflammatory diseases and mental health disorders .

Estrogen Receptor Modulation

Some derivatives of the compound have shown activity as estrogen receptor modulators. This application is particularly relevant in the treatment of hormone-responsive cancers such as breast cancer .

Anti-Arrhythmic and Anti-Anxiety Effects

Lastly, the compound has contributed to the development of drugs with anti-arrhythmic and anti-anxiety effects, addressing cardiovascular and anxiety disorders respectively .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4,6H,1-3,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRYZWSSXVHDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

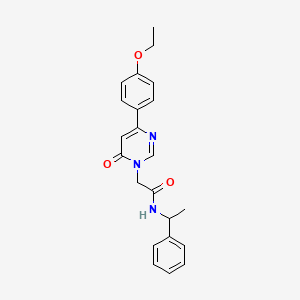

![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)

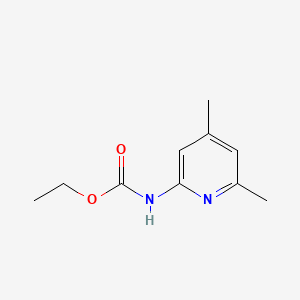

![3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2565553.png)

![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)

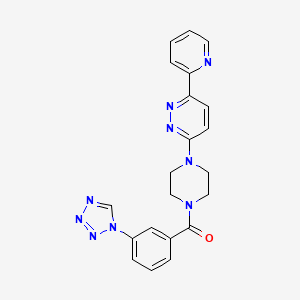

![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)

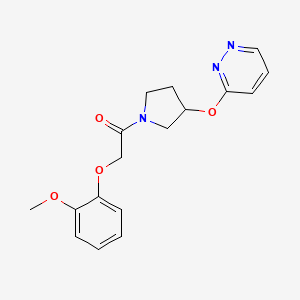

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2565566.png)